甲基-多朵维酸 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

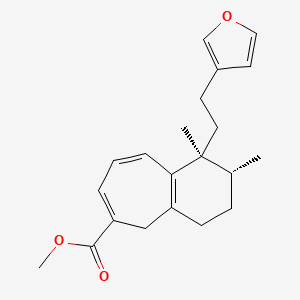

Methyl-Dodovisate A is a natural diterpenoid compound isolated from the essential oil of the plant Dodonaea viscosa. This compound belongs to the class of modified cyclopropylclerodanes and contains a bicyclo[5.4.0]undecane ring system . It has been studied for its unique chemical structure and potential biological activities.

科学研究应用

Methyl-Dodovisate A has several scientific research applications, including:

Chemistry: It is used as a model compound for studying the reactivity of cyclopropylclerodanes and their derivatives.

Industry: The compound is used in the development of new materials and chemical products.

作用机制

Target of Action

Methyl-Dodovisate A is a natural diterpenoid found in the herbs of Dodonaea viscosa . .

Biochemical Pathways

The specific biochemical pathways affected by Methyl-Dodovisate A are currently unknown. Diterpenoids, the class of compounds to which methyl-dodovisate a belongs, are known to influence various metabolic pathways . More research is needed to identify the specific pathways affected by Methyl-Dodovisate A.

Result of Action

It has been suggested that methyl-dodovisate a may exhibit a larvicidal effect

生化分析

Biochemical Properties

Methyl-Dodovisate A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Methyl-Dodovisate A has been shown to exhibit larvicidal effects on Aedes albopictus larvae . This interaction suggests that Methyl-Dodovisate A may target specific enzymes or proteins involved in the larval development of these mosquitoes. Additionally, Methyl-Dodovisate A has been reported to have antiproliferative activity against colorectal cancer cells by regulating caspase 3 and p53 . These interactions highlight the compound’s potential in modulating key biochemical pathways involved in cell growth and apoptosis.

Cellular Effects

Methyl-Dodovisate A exerts significant effects on various types of cells and cellular processes. In colorectal cancer cells, Methyl-Dodovisate A induces cytotoxicity, antiproliferative activity, and cell death by regulating caspase 3 and p53 . This regulation leads to apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells. Furthermore, Methyl-Dodovisate A has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.

Molecular Mechanism

The molecular mechanism of Methyl-Dodovisate A involves several key interactions at the molecular level. Methyl-Dodovisate A binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, Methyl-Dodovisate A has been found to exhibit good to moderate binding affinities with viral proteins, suggesting its potential as an antiviral agent . These binding interactions are crucial for understanding how Methyl-Dodovisate A exerts its effects on various biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl-Dodovisate A can change over time. The stability and degradation of Methyl-Dodovisate A are important factors to consider when studying its long-term effects on cellular function. Studies have shown that Methyl-Dodovisate A remains stable under specific storage conditions, such as -20°C for powder form and -80°C in solvent . These findings indicate that Methyl-Dodovisate A can maintain its biochemical properties over extended periods, making it suitable for long-term studies.

Dosage Effects in Animal Models

The effects of Methyl-Dodovisate A vary with different dosages in animal models. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxic or adverse effects. Studies have shown that Methyl-Dodovisate A exhibits dose-dependent effects, with higher doses potentially leading to toxicity . Understanding the dosage effects of Methyl-Dodovisate A is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

Methyl-Dodovisate A is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in these pathways can impact overall cellular metabolism and energy production. For instance, Methyl-Dodovisate A may participate in the methionine cycle, influencing the synthesis of S-adenosylmethionine (SAM), a universal methyl donor in cellular methylation reactions . These interactions highlight the compound’s significance in regulating metabolic processes.

Transport and Distribution

The transport and distribution of Methyl-Dodovisate A within cells and tissues are critical for understanding its localization and accumulation. Methyl-Dodovisate A may interact with specific transporters or binding proteins that facilitate its movement across cell membranes and into target tissues . These interactions determine the compound’s bioavailability and effectiveness in exerting its biochemical effects.

Subcellular Localization

Methyl-Dodovisate A’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of Methyl-Dodovisate A is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

Methyl-Dodovisate A is typically isolated from the essential oil of Dodonaea viscosa through hydrodistillation. The essential oil is then analyzed using gas chromatography coupled with mass spectrometry (GC-MS) to identify the presence of Methyl-Dodovisate A . The compound is further purified using liquid chromatography techniques .

Industrial Production Methods

Industrial production of Methyl-Dodovisate A involves large-scale extraction from Dodonaea viscosa plants. The process includes hydrodistillation of the plant material, followed by purification using column chromatography. The purified compound is then subjected to various analytical techniques to confirm its structure and purity.

化学反应分析

Types of Reactions

Methyl-Dodovisate A undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of Methyl-Dodovisate A include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of Methyl-Dodovisate A include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

相似化合物的比较

Methyl-Dodovisate A is unique among similar compounds due to its specific chemical structure and biological activities. Similar compounds include:

Dodovisate C: Another modified cyclopropylclerodane isolated from Dodonaea viscosa.

Methyl Iso-Dodovisate A: A closely related compound with a similar structure but different stereochemistry.

These compounds share some structural similarities with Methyl-Dodovisate A but differ in their specific chemical and biological properties .

属性

IUPAC Name |

methyl (1S,2R)-1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-15-7-8-17-13-18(20(22)23-3)5-4-6-19(17)21(15,2)11-9-16-10-12-24-14-16/h4-6,10,12,14-15H,7-9,11,13H2,1-3H3/t15-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQQKKJBNXRIGN-VFNWGFHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1(C)CCC3=COC=C3)C=CC=C(C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C([C@@]1(C)CCC3=COC=C3)C=CC=C(C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of Methyl-Dodovisate A and what are its key structural features?

A1: Methyl-Dodovisate A is a modified clerodane diterpene primarily isolated from the leaves of Dodonea viscosa [, ], a plant found in various regions including Reunion Island. It possesses a unique bicyclo[5.4.0]undecane ring system, characteristic of modified cyclopropylclerodanes. This structure includes a furanoid ring, distinguishing it from related compounds like Dodovisate C [].

Q2: Have any computational studies been conducted to explore the potential of Methyl-Dodovisate A or its analogs against diseases like Dengue fever?

A3: While Methyl-Dodovisate A itself hasn't been directly studied in the context of Dengue fever, other diterpenes and their derivatives, particularly those originating from Dodonea viscosa, have been computationally assessed for their potential against Dengue virus proteins []. This suggests that further computational studies focusing on Methyl-Dodovisate A could provide valuable insights into its potential as a lead compound for anti-dengue drug development.

Q3: Are there any known analytical methods for identifying and quantifying Methyl-Dodovisate A in plant extracts?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) has been successfully employed to analyze the essential oil composition of Dodonea viscosa leaves, leading to the identification of Methyl-Dodovisate A []. This technique allows for the separation and detection of volatile compounds within complex mixtures, providing valuable information about their relative abundance. Further, isolation and purification of Methyl-Dodovisate A have been achieved using liquid chromatography [], enabling detailed structural characterization through spectroscopic methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B1181176.png)

![3-amino-9-hydroxy-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1181198.png)